molecular formula C9H16N4 B13256884 2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

Cat. No.: B13256884
M. Wt: 180.25 g/mol
InChI Key: DHISKELTYSNRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpiperidine with 1-methyl-1H-1,2,3-triazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium halides in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and materials science .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-methyl-5-(3-methyltriazol-4-yl)piperidine

InChI

InChI=1S/C9H16N4/c1-7-3-4-8(5-10-7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3

InChI Key

DHISKELTYSNRIQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)C2=CN=NN2C

Origin of Product

United States

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